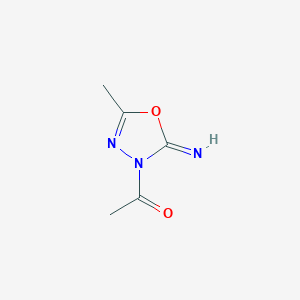
1-(2-Imino-5-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone
Beschreibung
1-(2-Imino-5-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone is a heterocyclic compound with the molecular formula C5H7N3O2. It belongs to the class of oxadiazoles, which are known for their diverse biological activities and applications in various fields of science and industry .
Eigenschaften
CAS-Nummer |
127351-20-6 |
|---|---|
Molekularformel |
C5H7N3O2 |
Molekulargewicht |
141.13 g/mol |
IUPAC-Name |
1-(2-imino-5-methyl-1,3,4-oxadiazol-3-yl)ethanone |
InChI |
InChI=1S/C5H7N3O2/c1-3-7-8(4(2)9)5(6)10-3/h6H,1-2H3 |
InChI-Schlüssel |
CABJVGINZDSCIU-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=N)O1)C(=O)C |
Kanonische SMILES |
CC1=NN(C(=N)O1)C(=O)C |
Synonyme |
1,3,4-Oxadiazol-2(3H)-imine,3-acetyl-5-methyl-(9CI) |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Imino-5-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzophenone hydrazide with suitable reagents to form the oxadiazole ring . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like NMR, HPLC, and LC-MS .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Imino-5-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents like ethanol or toluene .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms of the compound with altered functional groups .
Wissenschaftliche Forschungsanwendungen
1-(2-Imino-5-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1-(2-Imino-5-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being investigated .
Vergleich Mit ähnlichen Verbindungen
1-(2-Imino-5-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone can be compared with other similar compounds, such as:
3,5-Bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole: Known for its high density and thermal stability.
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: Exhibits moderate thermal stability and is used in the development of energetic materials.
2-(1,2,4-Oxadiazol-5-yl)anilines: Utilized in the synthesis of various heterocyclic compounds with potential biological activities.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in scientific research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


